
2-Phenyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Phenyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one” is a complex organic molecule. It contains several functional groups including a phenyl group, a tetrahydrofuran ring, a diazepane ring, and a butanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrofuran and diazepane rings would introduce elements of three-dimensionality into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the butanone group could undergo reactions typical of ketones, such as nucleophilic addition. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
Compounds structurally related to "2-Phenyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one" are often explored for their synthesis methods and reactivity. For example, derivatives of tetrahydrofuran and diazepines are synthesized through various chemical reactions, offering insights into the construction of complex molecules. One study describes a convenient synthesis of quinoxalines from 3-diazenylbut-2-enes, highlighting a method for creating aromatic compounds in both liquid and solid phases (Attanasi et al., 2001). Another example includes the synthesis of fragrant diazahomoadamantan-9-ones, demonstrating the versatility of diazepine derivatives in creating odorant molecules (Kuznetsov et al., 2015).
Pharmacological Applications
Research on compounds with diazepine rings often explores their pharmacological potential. For instance, the synthesis and in vitro antiproliferative activity of certain phenyl-diazepinylidene ethanones against human cancer cell lines reveal their potential as anticancer agents (Liszkiewicz, 2002). Moreover, compounds like SYA013, a sigma-2 receptor ligand, and its analogs have been evaluated for their anticancer activity, demonstrating significant inhibition of various cancer cell lines (Asong et al., 2019).
Material Science and Catalysis
In material science, the structural elements found in compounds similar to the query are used in the synthesis of novel materials. For example, bis(tetrazol-5-yl)diazenes have been synthesized and characterized for their potential applications in materials chemistry, showcasing the diverse functionality of diazene derivatives (Serebryanskaya et al., 2010). Additionally, complexes involving diazepine rings, such as porphyrazines with annulated diazepine rings, are investigated for their solvent-dependent spectral properties, indicating their potential in photonic and electronic devices (Tarakanov et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-18(16-7-4-3-5-8-16)19(22)21-11-6-10-20(12-13-21)17-9-14-23-15-17/h3-5,7-8,17-18H,2,6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHTZSQEZHWJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)
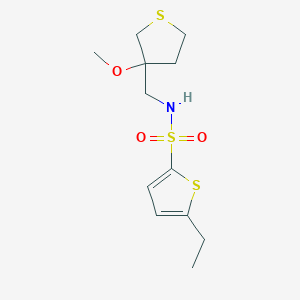
![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)
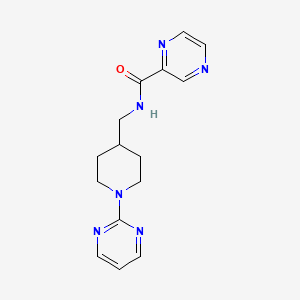
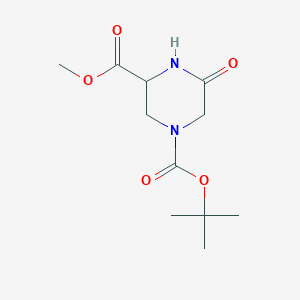
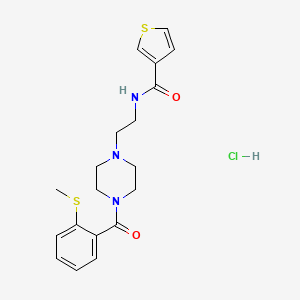
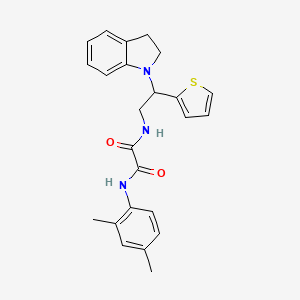
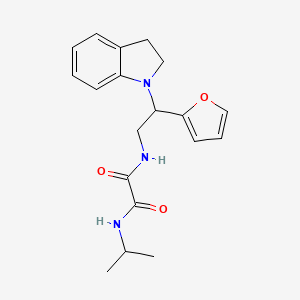
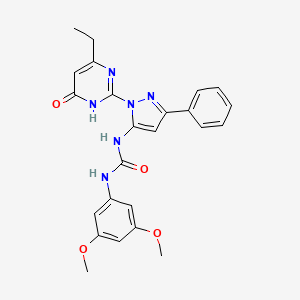


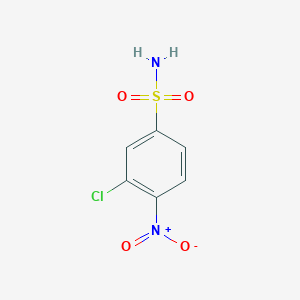
![8-(2,5-Dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2879948.png)